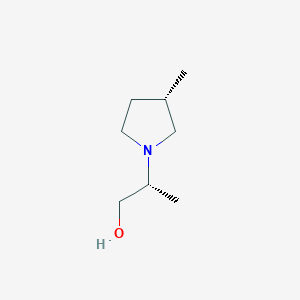
3-(4-phenylmethoxyphenyl)pyridine
Vue d'ensemble
Description
3-(4-phenylmethoxyphenyl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenylmethoxyphenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Time: Reaction times can vary but typically range from several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-phenylmethoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Zinc or tin in dilute mineral acid, sodium sulfide in ammonium hydroxide solution
Substitution: Electrophilic reagents like nitrating agents or acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid
Reduction: Formation of benzyloxyaniline
Substitution: Formation of various substituted benzyloxy-phenyl derivatives
Applications De Recherche Scientifique
3-(4-phenylmethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(4-phenylmethoxyphenyl)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
3-(4-phenylmethoxyphenyl)pyridine can be compared with other similar compounds such as:
3-(4-Benzyloxy-phenyl)-1-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1H,2H-3,4’-bipyrazole: This compound also targets EGFR kinase and has shown potent antiproliferative activity against various cancer cell lines.
1,2,3-Triazole-linked pyrazoline analogues: These compounds have been synthesized and evaluated for their antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural features that allow for versatile chemical modifications and its potential to interact with multiple biological targets.
Propriétés
Formule moléculaire |
C18H15NO |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-13H,14H2 |
Clé InChI |
ZQHJUIWGJOQZRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4,5-dihydroxy-2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]furan-3-one](/img/structure/B8633882.png)
![1-methyl-3-[4-nitro-3-(propan-2-yloxy)phenyl]-1H-pyrazole](/img/structure/B8633890.png)

![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)



methyl}pyridine](/img/structure/B8633934.png)




